

Application Note: Assessing Acetyl Tributyl Citrate (ATBC) Migration from Polymer Films

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Compound of Interest

Compound Name: Acetyl Tributyl Citrate

Cat. No.: B1666534

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Introduction

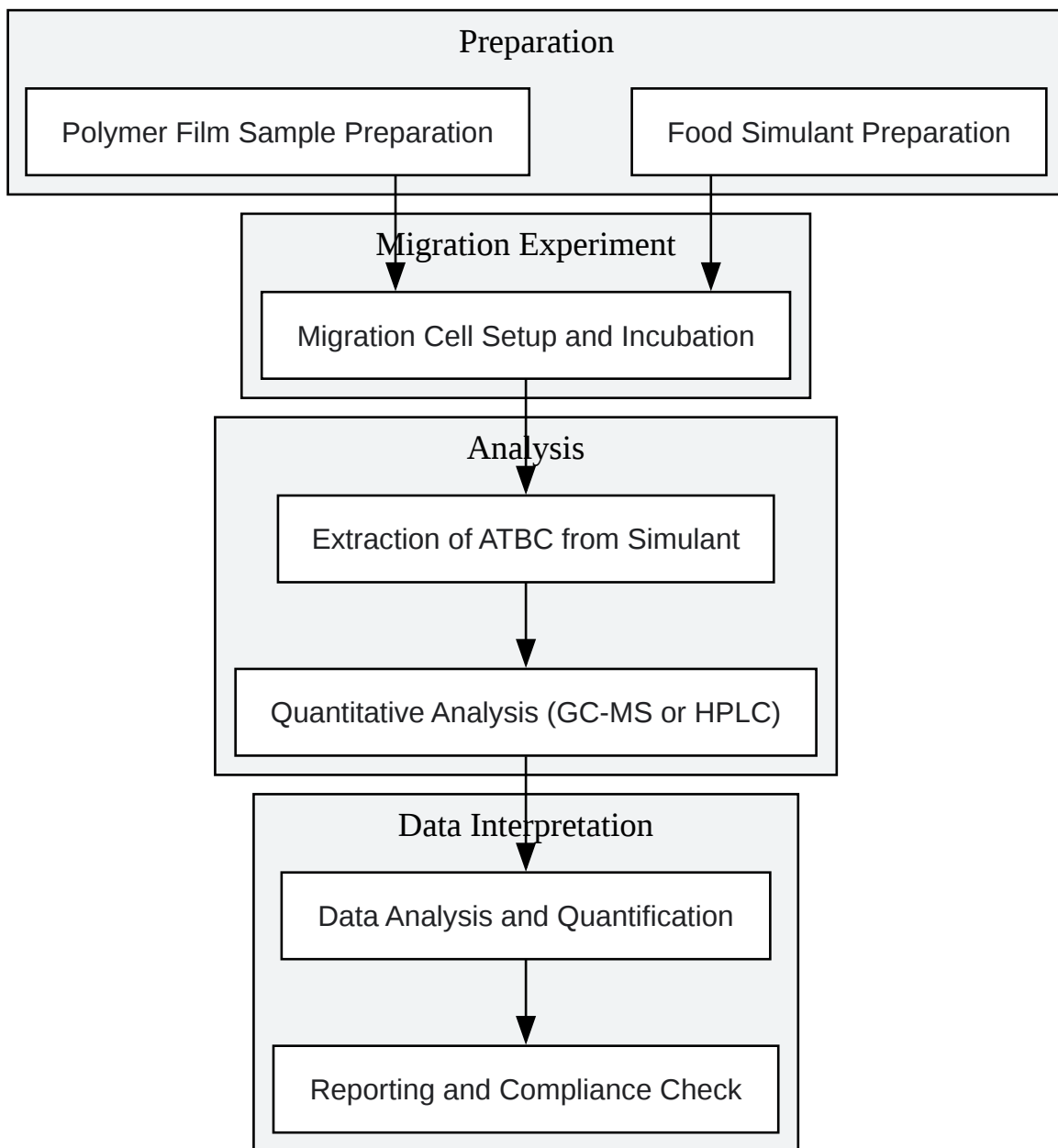
Acetyl Tributyl Citrate (ATBC) is a commonly used plasticizer in polymer films, particularly for food contact materials and pharmaceutical packaging, as a safer alternative to phthalates.^{[1][2]} Its primary function is to enhance the flexibility and durability of the polymer. However, the potential for ATBC to migrate from the polymer into the packaged product is a critical consideration for consumer safety and regulatory compliance. This document provides detailed protocols for assessing ATBC migration from polymer films into food simulants, along with data presentation guidelines and analytical methodologies.

Migration of plasticizers like ATBC is a mass transfer process influenced by several factors, including the type of polymer, the concentration of the plasticizer, the nature of the food or liquid in contact, temperature, and contact time.^{[3][4]} Therefore, standardized testing methodologies are essential to ensure accurate and reproducible assessment of migration levels.

Experimental Workflow for ATBC Migration Assessment

The overall process for assessing ATBC migration involves a series of sequential steps, from sample preparation to data analysis. The following diagram illustrates the typical experimental

workflow.



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Caption: Experimental workflow for assessing ATBC migration.

Quantitative Data Summary

The following tables summarize quantitative data on ATBC migration from various studies, providing insights into migration levels under different conditions.

Table 1: ATBC Migration into Food Simulants

Polymer Type	Food Simulant	Temperature (°C)	Time (days)	ATBC Migration Level	Reference
PVDC/PVC	Isooctane	20	2	Not detected	[5]
LDPE	50% ethanol (v/v)	10, 20, 40	-	Dependent on temperature	[3]
LDPE	95% ethanol (v/v)	10, 20, 40	-	Dependent on temperature	[3]
LDPE	Isooctane	10, 20, 40	-	Dependent on temperature	[3]

Table 2: ATBC Migration into Food Products

Polymer Type	Food Product	Contact Conditions	ATBC Migration Level (mg/kg)	Reference
PVDC/PVC co-polymer	Soup (minimal contact)	Microwave cooking	0.4	[6]
PVDC/PVC co-polymer	Biscuits (intimate contact)	Microwave cooking	79.8	[6][7]
PVDC/PVC	Cod fillets	240h at 4°C	11.1 - 12.8	
PVDC/PVC	Herring fillets	240h at 4°C	32.4 - 33.4	[4]

Experimental Protocols

Protocol 1: Overall Migration Test

This protocol determines the total amount of substances that migrate from the polymer film to a food simulant.

Materials:

- Polymer film sample
- Food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil)[2]
- Migration cell or glass container[8]
- Analytical balance
- Oven or incubator

Procedure:

- Cut the polymer film into specimens of known surface area (e.g., 1 dm²).
- Clean the specimens to remove any surface contamination.
- Condition the specimens in a desiccator for 24 hours and record their initial weight.
- Place the specimen in a migration cell and add a known volume of the selected food simulant, ensuring the film is completely immersed. A typical ratio is 6 dm² of film per 1 kg or 1 L of simulant.[4]
- Seal the migration cell and incubate at a specified temperature and duration (e.g., 40°C for 10 days for long-term storage simulation).
- After incubation, remove the specimen from the simulant.
- Evaporate the simulant to dryness in a weighed dish.
- Dry the residue in an oven at 100-105°C until a constant weight is achieved.

- The overall migration is calculated as the difference in weight of the dish before and after the test, expressed in mg/dm² of the film surface area.

Protocol 2: Specific Migration Test for ATBC using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol quantifies the amount of ATBC that migrates into a food simulant.

Materials:

- Polymer film sample
- Food simulant (e.g., isooctane for fatty foods)[2][5]
- Migration cell or glass container[8]
- Incubator
- Hexane (analytical grade)
- Internal standard (e.g., Tributyl citrate)[1]
- Gas Chromatograph-Mass Spectrometer (GC-MS)[6][7]

Procedure:

- Migration: Perform the migration test as described in Protocol 1 (steps 1-5), using a fatty food simulant like isooctane.
- Sample Preparation:
 - After incubation, take a known aliquot of the food simulant.
 - If necessary, perform a liquid-liquid extraction using a solvent like hexane to concentrate the ATBC.[1]
 - Add a known amount of an internal standard to the extract.

- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS system.
 - Typical GC Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Carrier Gas: Helium.[9]
 - Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation of ATBC from other components.
 - Injector Temperature: 250°C.
 - Typical MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Range: m/z 50-500.
 - Selected Ion Monitoring (SIM): Monitor characteristic ions of ATBC for enhanced sensitivity and selectivity.
- Quantification:
 - Create a calibration curve using standard solutions of ATBC of known concentrations.
 - Calculate the concentration of ATBC in the food simulant based on the peak area ratio of ATBC to the internal standard and the calibration curve.
 - Express the specific migration in mg of ATBC per kg of food simulant (mg/kg) or mg per dm² of the polymer surface.

Protocol 3: Specific Migration Test for ATBC using High-Performance Liquid Chromatography (HPLC)

This protocol provides an alternative method for quantifying ATBC migration.

Materials:

- Polymer film sample
- Food simulant (e.g., ethanol/water mixtures)[3]
- Migration cell or glass container[8]
- Incubator
- HPLC system with a suitable detector (e.g., UV or MS)[3][8]
- Mobile phase solvents (e.g., acetonitrile and water)[10]
- ATBC standard solutions

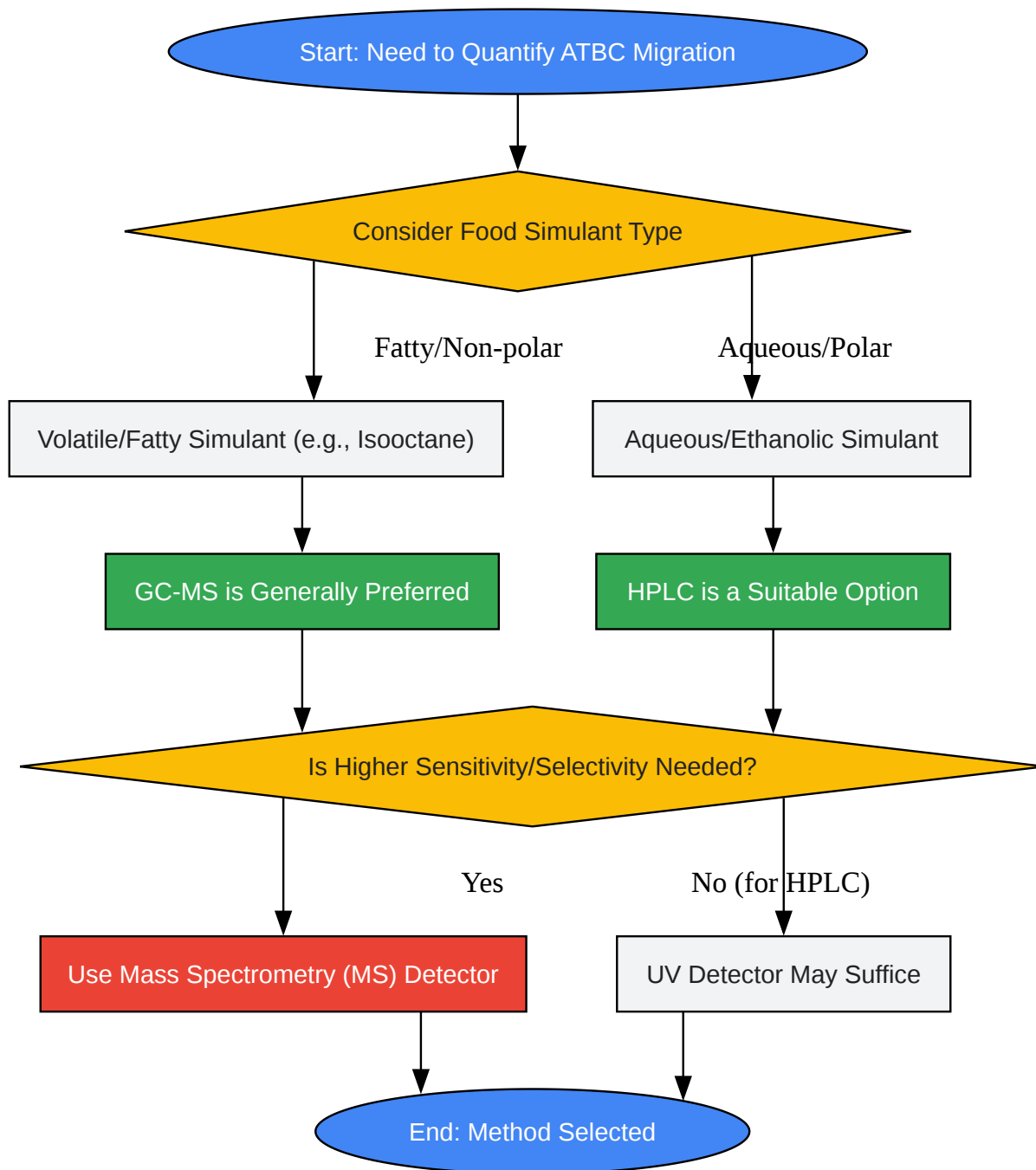
Procedure:

- Migration: Follow the migration procedure outlined in Protocol 1 (steps 1-5).
- Sample Preparation:
 - After incubation, the food simulant can often be directly injected into the HPLC system, or a simple dilution may be required.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- HPLC Analysis:
 - Inject a known volume of the sample into the HPLC system.
 - Typical HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][11]
 - Mobile Phase: A gradient of acetonitrile and water is commonly used.[10]
 - Flow Rate: 1.0 mL/min.

- Detector: UV detector at a wavelength where ATBC shows significant absorbance (e.g., around 210 nm). A mass spectrometer can also be used for more selective detection.^[1]
- Quantification:
 - Generate a calibration curve by injecting standard solutions of ATBC with known concentrations.
 - Determine the concentration of ATBC in the sample by comparing its peak area to the calibration curve.
 - Calculate and report the specific migration as described in Protocol 2.

Logical Relationships in Analytical Method Selection

The choice between GC-MS and HPLC for ATBC analysis depends on several factors, including the nature of the food simulant and the required sensitivity. The following diagram illustrates the decision-making process.



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Caption: Decision tree for selecting an analytical method.

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